



# Application Notes and Protocols: CC-90001 in Fibrotic Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CC15009   |           |
| Cat. No.:            | B15611998 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

CC-90001 is an orally bioavailable small molecule inhibitor of c-Jun N-terminal kinase (JNK), with preferential activity against JNK1 over JNK2.[1][2] JNK is a key component of the mitogenactivated protein kinase (MAPK) signaling cascade, which plays a critical role in cellular processes such as inflammation, apoptosis, cell proliferation, and senescence. Dysregulation of the JNK pathway is implicated in the pathogenesis of various fibrotic diseases. These application notes provide a summary of the use of CC-90001 in relevant disease models, along with protocols for its application.

## **Mechanism of Action**

CC-90001 exerts its therapeutic effects by inhibiting the kinase activity of JNK1. This, in turn, modulates downstream signaling pathways involved in fibrosis. By blocking JNK1, CC-90001 can reduce the inflammatory response and inhibit the proliferation and activation of fibroblasts, key cells in the development of fibrotic tissue. A simplified representation of this pathway is provided below.

digraph "JNK\_Signaling\_Pathway" { graph [fontname="Arial", rankdir="TB", splines=ortho, nodesep=0.6, ranksep=0.8]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=normal, color="#5F6368"];



"Stress Stimuli\n(e.g., ROS, cytokines)" [fillcolor="#EA4335", fontcolor="#FFFFF"]; "MAPKKK" [fillcolor="#FBBC05", fontcolor="#202124"]; "MAPKK (MKK4/7)" [fillcolor="#FBBC05", fontcolor="#202124"]; "JNK" [fillcolor="#FBBC05", fontcolor="#202124"]; "c-Jun" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "AP-1" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Gene Transcription\n(Inflammation, Fibrosis)" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "CC-90001" [shape=oval, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Stress Stimuli\n(e.g., ROS, cytokines)" -> "MAPKKK"; "MAPKKK" -> "MAPKK (MKK4/7)"; "MAPKK (MKK4/7)" -> "JNK"; "JNK" -> "c-Jun"; "c-Jun" -> "AP-1"; "AP-1" -> "Gene Transcription\n(Inflammation, Fibrosis)"; "CC-90001" -> "JNK" [arrowhead=tee, color="#EA4335"]; }

Caption: Simplified JNK signaling pathway and the inhibitory action of CC-90001.

## **Application in Disease Models**

CC-90001 has been evaluated in preclinical and clinical models of fibrotic diseases, primarily Idiopathic Pulmonary Fibrosis (IPF) and liver fibrosis.

## **Idiopathic Pulmonary Fibrosis (IPF)**

Clinical Studies: A phase II clinical trial (NCT03142191) evaluated the efficacy and safety of CC-90001 in patients with IPF.[2][3] Patients received either 200 mg or 400 mg of CC-90001 orally once daily for 24 weeks.[2][3]

Preclinical Studies: In a house dust mite-induced model of lung fibrosis, CC-90001 demonstrated anti-fibrotic activity, as indicated by a reduction in the fibrosis score and levels of matrix metalloproteinase-7.[2]

## **Liver Fibrosis**

Preclinical Studies: In a rat model of liver fibrosis induced by a choline-deficient diet over 12 weeks, CC-90001 administration led to a significant reduction in collagen staining.[2]

# **Quantitative Data Summary**



| Disease<br>Model                    | Organism        | Treatmen<br>t | Dosage           | Duration         | Key<br>Findings                                                                                                                     | Referenc<br>e |
|-------------------------------------|-----------------|---------------|------------------|------------------|-------------------------------------------------------------------------------------------------------------------------------------|---------------|
| Idiopathic<br>Pulmonary<br>Fibrosis | Human           | CC-90001      | 200<br>mg/day    | 24 weeks         | 1.1% difference in least- squares mean change from baseline in percent predicted forced vital capacity (ppFVC) compared to placebo. | [3]           |
| Idiopathic<br>Pulmonary<br>Fibrosis | Human           | CC-90001      | 400<br>mg/day    | 24 weeks         | 2.2% difference in least- squares mean change from baseline in ppFVC compared to placebo.                                           | [3]           |
| Liver<br>Fibrosis                   | Rat             | CC-90001      | Not<br>Specified | 12 weeks         | 47-49% reduction in collagen staining.                                                                                              | [2]           |
| Lung<br>Fibrosis                    | Mouse<br>(House | CC-90001      | Not<br>Specified | Not<br>Specified | Reduction<br>in fibrosis<br>score and                                                                                               | [2]           |



Dust Mite Model) matrix metalloprot einase-7 levels.

# **Experimental Protocols**In Vitro JNK Inhibition Assay

Objective: To determine the in vitro potency of CC-90001 in inhibiting JNK1 and JNK2.

#### Materials:

- Recombinant human JNK1 and JNK2 enzymes
- ATP
- Substrate peptide (e.g., GST-c-Jun)
- CC-90001
- · Kinase buffer
- 384-well plates
- Plate reader

#### Protocol:

- Prepare serial dilutions of CC-90001 in DMSO.
- In a 384-well plate, add the kinase buffer, JNK enzyme, and the substrate peptide.
- Add the diluted CC-90001 or DMSO (vehicle control) to the wells.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at 30°C for 60 minutes.



- Stop the reaction and measure the signal (e.g., luminescence or fluorescence) using a plate reader.
- Calculate the IC50 value for JNK1 and JNK2 inhibition. CC-90001 has shown an IC50 of 10 nM for JNK1 and 30 nM for JNK2 in fibroblasts.[2]

digraph "In\_Vitro\_JNK\_Inhibition\_Workflow" { graph [fontname="Arial", rankdir="TB", splines=ortho, nodesep=0.4, ranksep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=normal, color="#5F6368"];

"Start" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFF"]; "Serial\_Dilution" [label="Prepare serial dilutions\nof CC-90001"]; "Plate\_Setup" [label="Add kinase buffer, JNK enzyme,\nand substrate to plate"]; "Add\_Compound" [label="Add CC-90001 or vehicle"]; "Initiate\_Reaction" [label="Add ATP to start reaction"]; "Incubation" [label="Incubate at 30°C for 60 min"]; "Stop\_and\_Read" [label="Stop reaction and read plate"]; "Data\_Analysis" [label="Calculate IC50 values"]; "End" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

```
"Start" -> "Serial_Dilution"; "Serial_Dilution" -> "Plate_Setup"; "Plate_Setup" ->
"Add_Compound"; "Add_Compound" -> "Initiate_Reaction"; "Initiate_Reaction" -> "Incubation";
"Incubation" -> "Stop_and_Read"; "Stop_and_Read" -> "Data_Analysis"; "Data_Analysis" ->
"End"; }
```

Caption: Workflow for the in vitro JNK inhibition assay.

### **Animal Model of Liver Fibrosis**

Objective: To evaluate the in vivo efficacy of CC-90001 in a rat model of liver fibrosis.

#### Materials:

- Male Sprague-Dawley rats
- Choline-deficient diet
- CC-90001
- Vehicle control



- Gavage needles
- Histology equipment and reagents (e.g., picrosirius red stain)

#### Protocol:

- Acclimate rats for one week with a standard diet.
- Induce liver fibrosis by feeding the rats a choline-deficient diet for 12 weeks.
- Randomly assign rats to a treatment group (CC-90001) or a control group (vehicle).
- Administer CC-90001 or vehicle daily via oral gavage for the duration of the study.
- At the end of the 12-week period, euthanize the animals and collect liver tissues.
- Fix the liver tissues in formalin, embed in paraffin, and section.
- Stain the sections with picrosirius red to visualize collagen deposition.
- Quantify the stained area using image analysis software to determine the percentage of fibrosis.

digraph "Liver\_Fibrosis\_Model\_Workflow" { graph [fontname="Arial", rankdir="TB", splines=ortho, nodesep=0.4, ranksep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=normal, color="#5F6368"];

"Start" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFF"]; "Acclimation" [label="Acclimate rats for 1 week"]; "Fibrosis\_Induction" [label="Induce fibrosis with\ncholine-deficient diet (12 weeks)"]; "Group\_Assignment" [label="Randomize into treatment\nand control groups"]; "Dosing" [label="Daily oral gavage of\nCC-90001 or vehicle"]; "Tissue\_Collection" [label="Euthanize and collect\nliver tissue at 12 weeks"]; "Histology" [label="Fix, embed, section, and\nstain with picrosirius red"]; "Analysis" [label="Quantify collagen deposition"]; "End" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "Acclimation"; "Acclimation" -> "Fibrosis\_Induction"; "Fibrosis\_Induction" -> "Group\_Assignment"; "Group\_Assignment" -> "Dosing"; "Dosing" -> "Tissue\_Collection";



"Tissue\_Collection" -> "Histology"; "Histology" -> "Analysis"; "Analysis" -> "End"; }

Caption: Experimental workflow for the rat model of liver fibrosis.

## **Safety and Tolerability**

In a phase Ib study in IPF patients, CC-90001 was generally well-tolerated at doses of 100, 200, and 400 mg once daily. The most common adverse events were gastrointestinal in nature. No serious or severe adverse events were reported at these doses.[2] In the phase II study, the most frequent adverse events in the CC-90001 arms were nausea, diarrhea, and vomiting.[3]

## Conclusion

CC-90001 is a promising JNK1 inhibitor with demonstrated anti-fibrotic activity in both preclinical and clinical settings. The provided protocols and data serve as a guide for researchers interested in further investigating the therapeutic potential of CC-90001 in fibrotic diseases. Further studies are warranted to fully elucidate its mechanism of action and to optimize its clinical application.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. selleckchem.com [selleckchem.com]
- 2. | BioWorld [bioworld.com]
- 3. Phase 2, Double-Blind, Placebo-controlled Trial of a c-Jun N-Terminal Kinase Inhibitor in Idiopathic Pulmonary Fibrosis PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: CC-90001 in Fibrotic Disease Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15611998#application-of-cc15009-in-specific-disease-models]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com